Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

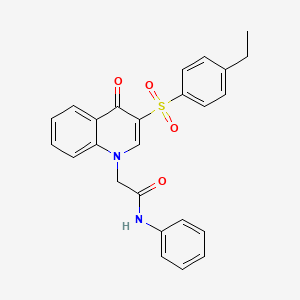

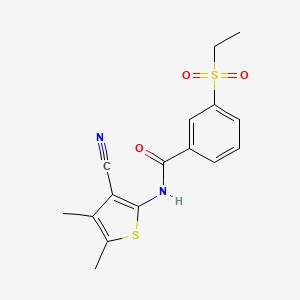

“Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2247102-79-8 . It has a molecular weight of 253.18 . The IUPAC name for this compound is methyl 3- (azetidin-3-yl)propiolate 2,2,2-trifluoroacetate .

Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Potential as Ligands

- Synthesis and Receptor Ligand Potential : One study detailed the synthesis of a novel ligand for nicotinic receptors, achieved through coupling [11C]iodomethane with a specific azetidine-1-carboxylate derivative, followed by deprotection using trifluoroacetic acid (TFA). This process highlights the compound's potential application in receptor ligand studies, particularly for imaging and diagnostic purposes in medicine (Karimi & Långström, 2002).

Chemical Transformations and Synthesis

- Formation of Quinolones and Related Compounds : Research has shown the ability of trifluoroacetic acid to catalyze the rearrangement of 1-arylazetidin-2-ones, leading to the formation of dihydroquinolones through acyl migration and N–CO fission. This demonstrates the chemical's utility in synthesizing complex molecules with potential applications in drug development and organic chemistry (Kano, Ebata, & Shibuya, 1980).

Applications in Organic Synthesis

- Transition-Metal-Free Couplings : A study highlighted a transition-metal-free, three-component coupling process involving aziridines, arynes, and water, promoted by trifluoroacetic acid. This method produces N-aryl β-amino alcohol derivatives, showcasing the application of the compound in creating medicinally significant molecules (Roy, Baviskar, & Biju, 2015).

Advanced Materials and Polymers

- Self-curable Polyurethane Dispersion : An azetidine-containing compound was synthesized and introduced into a polyurethane (PU) prepolymer, resulting in a self-curable aqueous-based PU dispersion. This material's curing reaction forms a polymeric network structure, indicating its potential use in coatings, adhesives, and sealants (Wang, Chen, Yeh, & Chen, 2006).

Antibacterial Agents

- Synthesis and Antibacterial Properties : The synthesis and antibacterial evaluation of azetidinone derivatives have been explored, showing promise against certain bacterial strains. This suggests the potential use of these compounds in developing new antibacterial drugs (Chopde, Meshram, & Pagadala, 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.C2HF3O2/c1-10-7(9)3-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,4-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROASRVAFIJYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1CNC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2757589.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)

![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)